

# preparing WBC100 stock solutions for research

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## Compound of Interest

Compound Name: WBC100

Cat. No.: B10861043

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## Application Notes: WBC100 Stock Solutions

### Introduction

**WBC100**, also known as 14-D-Valine-TPL, is a potent, selective, and orally active small molecule degrader of the c-Myc oncoprotein.[1][2] The c-Myc oncogene is implicated in a majority of human cancers and is frequently associated with poor clinical outcomes, making it a critical therapeutic target.[3][4] **WBC100** functions as a "molecular glue," inducing the degradation of c-Myc, thereby inhibiting the growth of cancer cells where c-Myc is overexpressed.[2][3] These notes provide essential information and protocols for the preparation of **WBC100** stock solutions for both in vitro and in vivo research applications.

### Mechanism of Action

**WBC100** selectively targets the c-Myc protein for degradation.[5] It binds to the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of c-Myc.[3][5] This binding facilitates the recruitment of the E3 ubiquitin ligase CHIP, which polyubiquitinates the c-Myc protein.[2][3] The ubiquitinated c-Myc is then recognized and degraded by the 26S proteasome, leading to a rapid reduction in cellular c-Myc levels and subsequently inducing apoptosis in cancer cells.[3][5] This targeted degradation is highly selective for c-Myc, with minimal impact on other proteins such as XPB, Rpb1, and STAT3.[3][6]

## Physicochemical and Handling Data

All quantitative data regarding **WBC100**'s properties, solubility, and storage are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of **WBC100**

Property	Value	Reference
CAS Number	2095780-08-6	[6][7]
Molecular Formula	C25H33NO7	[6][7]
Molecular Weight	459.53 g/mol	[6]
Appearance	Solid Powder	[5]
In Vitro Solubility	100 mg/mL (217.61 mM) in DMSO	[6]

| In Vivo Formulation Solubility| 2.5 mg/mL (5.44 mM) in various vehicles |[1][6] |

Table 2: Storage and Stability of **WBC100**

Form	Storage Temperature	Shelf Life	Reference
Solid Powder	-20°C	3 years	[6]
	4°C	2 years	[6]
In Solvent	-80°C	6 months	[1][6]

| | -20°C | 1 month |[1][6] |

## Experimental Protocols

### Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM stock solution in DMSO, suitable for most cell-based assays.

Materials:

- **WBC100** solid powder

- Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Sonicator (water bath or probe)

#### Procedure:

- Preparation: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
- Weighing: Accurately weigh the desired amount of **WBC100** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.595 mg of **WBC100**.
- Dissolution: Add the calculated volume of DMSO to the vial containing the **WBC100** powder.
- Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-30 minutes.[\[6\]](#)[\[8\]](#) Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
- Aliquoting: To avoid repeated freeze-thaw cycles which can inactivate the product, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[\[1\]](#)
- Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[\[1\]](#)[\[6\]](#)

#### Protocol 2: Preparation of Working Solution for In Vivo Administration

This protocol details the preparation of a 2.5 mg/mL **WBC100** solution for oral administration in animal models, using a common solvent vehicle.

#### Materials:

- **WBC100** solid powder

- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)
- Sterile conical tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Sonicator

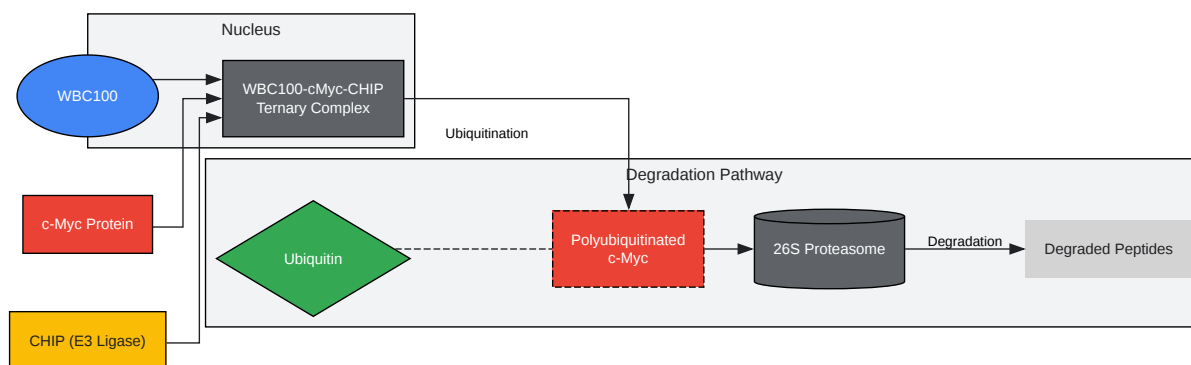
#### Procedure:

- Safety: Perform all steps in a chemical fume hood using appropriate PPE.
- Prepare High-Concentration DMSO Stock: First, prepare a concentrated stock of **WBC100** in DMSO (e.g., 25 mg/mL).
- Solvent Addition (Sequential): For the final 2.5 mg/mL working solution, the vehicle composition is typically 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.<sup>[1][6]</sup> To prepare 1 mL of the final solution, follow these steps in order: a. To 400  $\mu$ L of PEG300, add 100  $\mu$ L of the 25 mg/mL **WBC100** DMSO stock. Mix thoroughly by vortexing.<sup>[1]</sup> b. Add 50  $\mu$ L of Tween-80 to the mixture and vortex until the solution is homogeneous.<sup>[1]</sup> c. Add 450  $\mu$ L of saline to bring the total volume to 1 mL. Vortex again to ensure complete mixing.<sup>[1]</sup>
- Dissolution Assistance: If any precipitation occurs, use sonication and/or gentle warming (37°C) to achieve a clear solution.<sup>[1][8]</sup>
- Administration: Use the freshly prepared solution for animal dosing. This formulation is intended for immediate use.

## Visualizations

Diagram 1: **WBC100** Mechanism of Action

The following diagram illustrates the signaling pathway through which **WBC100** induces the degradation of the c-Myc oncoprotein.

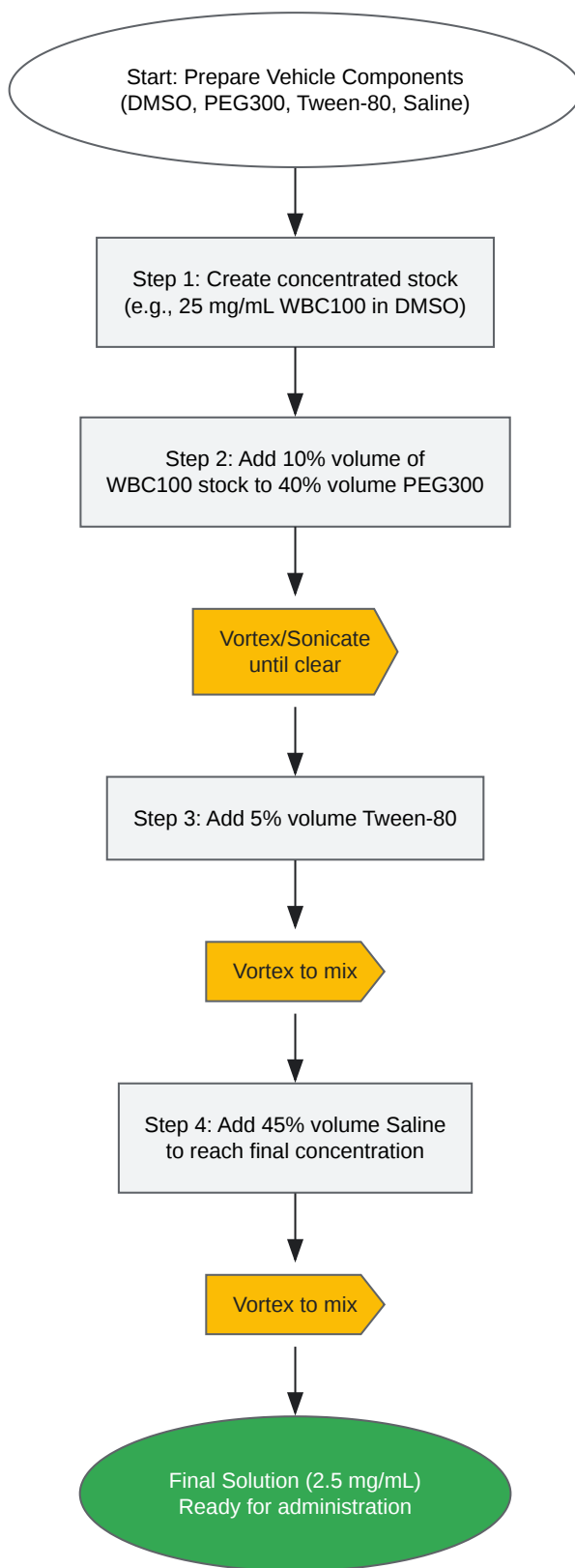


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**WBC100** induces c-Myc degradation via the ubiquitin-proteasome pathway.

Diagram 2: Experimental Workflow for In Vivo Solution Preparation

This workflow diagram outlines the sequential steps for preparing a **WBC100** formulation suitable for in vivo studies.



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Sequential workflow for preparing **WBC100** *in vivo* dosing solutions.

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